3-[(1S)-1-Aminopropyl]benzonitrile
Description
3-[(1S)-1-Aminopropyl]benzonitrile is a chiral organic compound featuring a benzonitrile core substituted with a (1S)-configured aminopropyl group at the 3-position. Its molecular formula is C₁₀H₁₃N₂, with a molecular weight of 161.23 g/mol.
Properties
IUPAC Name |
3-[(1S)-1-aminopropyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6,10H,2,12H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYQHXDJIYSGKO-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC(=C1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammoxidation of Toluene: One common method for synthesizing benzonitrile derivatives involves the ammoxidation of toluene.
Dehydration of Benzamide or Benzaldehyde Oxime: Another method involves the dehydration of benzamide or benzaldehyde oxime using reagents such as phosphorus pentoxide or sulfuric acid.
Rosenmund-von Braun Reaction: This method uses cuprous cyanide or sodium cyanide in the presence of a halogenated benzene derivative to produce benzonitrile.
Industrial Production Methods
In industrial settings, the ammoxidation of toluene is the preferred method due to its efficiency and scalability. The reaction is typically carried out in the presence of a catalyst, such as vanadium oxide, to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-[(1S)-1-Aminopropyl]benzonitrile can undergo oxidation reactions to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Benzamide or benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1S)-1-Aminopropyl]benzonitrile has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(1S)-1-Aminopropyl]benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aminopropyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 3-[(1S)-1-Aminopropyl]benzonitrile with key analogs from the evidence:
Key Observations :
- Substituent Position: Moving the aminoalkyl group from the 3- to 4-position (e.g., 4-Amino-3-methylbenzonitrile) alters electronic properties and reactivity, impacting applications in agrochemicals versus pharmaceuticals .
- Complexity: Benazepril Hydrochloride () incorporates a benzazepine core and ester groups, highlighting that 3-[(1S)-1-Aminopropyl]benzonitrile could serve as a simpler chiral intermediate in similar drug syntheses .
- Optoelectronic Applications: Unlike OLED-focused derivatives (), the main compound lacks extended conjugation (e.g., phenoxazine/carbazole), limiting its use in electronics but retaining utility as a precursor .
Physicochemical Properties
- Molecular Weight: The main compound (161.23 g/mol) is heavier than simpler analogs (e.g., 132.16 g/mol for 3-(Aminomethyl)benzonitrile) due to the longer aminopropyl chain .
- Solubility : Hydrochloride salts (e.g., Benazepril Hydrochloride) exhibit higher aqueous solubility than free bases, suggesting that salt formation could enhance the main compound’s bioavailability in drug formulations .
- Purity and Cost: High-purity analogs like 3-(Aminomethyl)benzonitrile (>97.0% GC purity) command premium prices (JPY 36,000/5g), implying that the main compound’s synthesis and purification may also be cost-intensive .
Biological Activity
3-[(1S)-1-Aminopropyl]benzonitrile, with the CAS number 1213594-26-3, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound 3-[(1S)-1-Aminopropyl]benzonitrile features a benzonitrile moiety with an aminopropyl substituent. Its molecular formula is C10H12N2, which contributes to its interactions with biological systems. The presence of the amino group allows for potential interactions with neurotransmitter systems and various receptors.
The biological activity of 3-[(1S)-1-Aminopropyl]benzonitrile is primarily attributed to its ability to interact with neurotransmitter receptors and transporters. It has been suggested that the compound may act as a selective modulator of neurotransmitter systems, particularly those involving monoamines such as dopamine and serotonin. This interaction can influence various physiological processes including mood regulation, cognition, and motor control.
Pharmacological Effects
Research indicates that 3-[(1S)-1-Aminopropyl]benzonitrile exhibits several pharmacological effects:
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Neuroprotection | Reduction in oxidative stress | |
| Anticancer | Inhibition of cell proliferation |
Case Study 1: Antidepressant Activity
In a study assessing the antidepressant potential of various benzonitrile derivatives, 3-[(1S)-1-Aminopropyl]benzonitrile was evaluated for its effect on behavior in rodent models. The results indicated a significant decrease in despair-like behavior in the forced swim test, suggesting an antidepressant effect consistent with increased levels of monoamines in the brain.
Case Study 2: Neuroprotective Effects
A neuroprotective study focused on the compound's ability to mitigate neuronal damage induced by oxidative stress. In vitro assays demonstrated that treatment with 3-[(1S)-1-Aminopropyl]benzonitrile significantly reduced neuronal apoptosis when exposed to reactive oxygen species (ROS), highlighting its potential therapeutic application in neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
